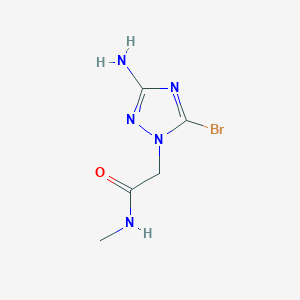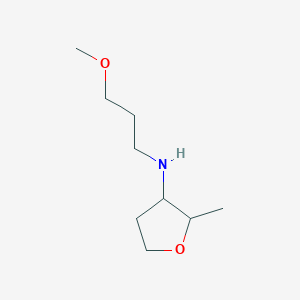![molecular formula C11H8ClN3S B15239415 4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole](/img/structure/B15239415.png)
4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole is a heterocyclic compound that features a unique combination of thieno[2,3-b]pyridine and imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thieno[2,3-b]pyridine derivatives with imidazole under specific conditions. For instance, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced thieno[2,3-b]pyridine derivatives.
Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects through inhibition or activation of these targets .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Similar in structure but contain sulfur instead of nitrogen.
Pyrazoles: Contain a five-membered ring with two nitrogen atoms.
Uniqueness
4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole is unique due to its combination of thieno[2,3-b]pyridine and imidazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C11H8ClN3S |
|---|---|
Peso molecular |
249.72 g/mol |
Nombre IUPAC |
4-chloro-2-(1-methylimidazol-4-yl)thieno[2,3-b]pyridine |
InChI |
InChI=1S/C11H8ClN3S/c1-15-5-9(14-6-15)10-4-7-8(12)2-3-13-11(7)16-10/h2-6H,1H3 |
Clave InChI |
BPKHLJCRBGSHTA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)C2=CC3=C(C=CN=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B15239347.png)
![2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B15239355.png)


![2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)

![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}pentanoic acid](/img/structure/B15239392.png)




![6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15239404.png)
